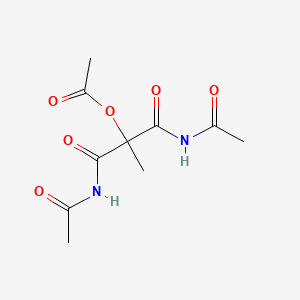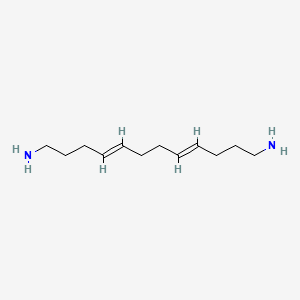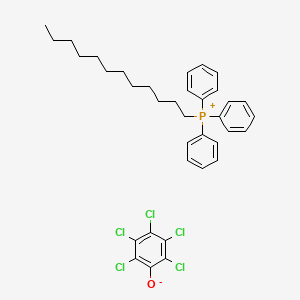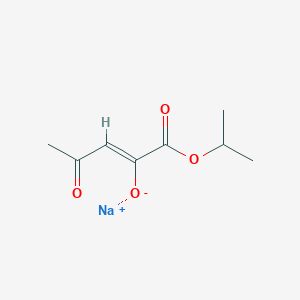
Isopropyl 2,4-dioxovalerate, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol . It is known for its unique structure, which includes an isopropyl ester and a dioxovalerate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of 2,4-dioxovaleric acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Isopropyl 2,4-dioxovalerate, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of isopropyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved include ester hydrolysis and subsequent reactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl 2,4-dioxovalerate
- Sodium 2,4-dioxovalerate
- Isopropyl 2,4-dioxopentanoate
Uniqueness
Isopropyl 2,4-dioxovalerate, monosodium salt is unique due to its combination of an isopropyl ester and a monosodium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its solubility in both organic and aqueous solvents makes it versatile for various applications .
Propriétés
Numéro CAS |
85392-51-4 |
|---|---|
Formule moléculaire |
C8H11O4.Na C8H11NaO4 |
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
sodium;(Z)-1,4-dioxo-1-propan-2-yloxypent-2-en-2-olate |
InChI |
InChI=1S/C8H12O4.Na/c1-5(2)12-8(11)7(10)4-6(3)9;/h4-5,10H,1-3H3;/q;+1/p-1/b7-4-; |
Clé InChI |
INMOSZRPGVTNSE-ZULQGGHCSA-M |
SMILES isomérique |
CC(C)OC(=O)/C(=C/C(=O)C)/[O-].[Na+] |
SMILES canonique |
CC(C)OC(=O)C(=CC(=O)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


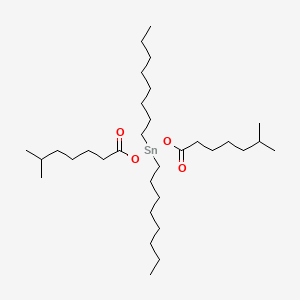
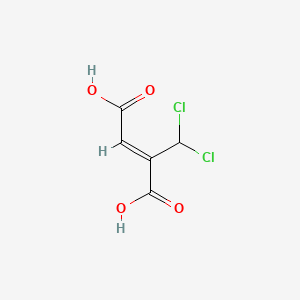
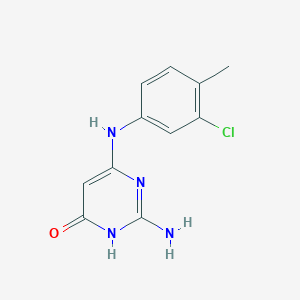
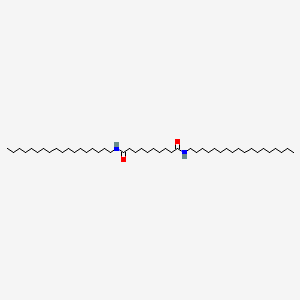
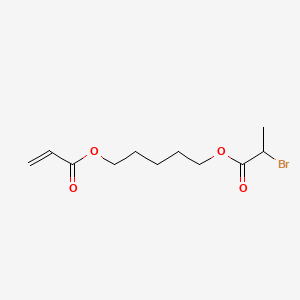
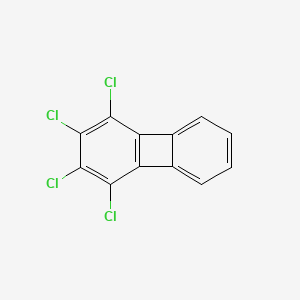
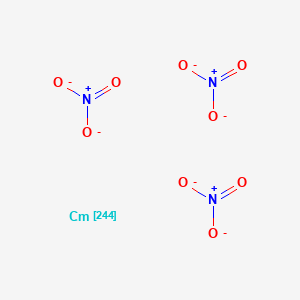

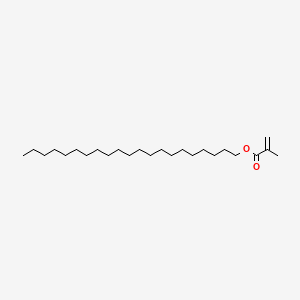
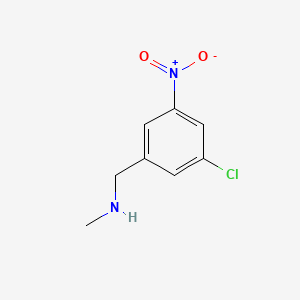
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
